molecular formula C11H15ClN2O2 B4268063 Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide CAS No. 78613-32-8

Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide

Cat. No.: B4268063
CAS No.: 78613-32-8
M. Wt: 242.70 g/mol
InChI Key: YQRISDDAQUTNKF-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a hydrazide functional group attached to a chlorinated phenoxy structure, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide typically involves the reaction of 4-chloro-3-methylphenol with 2-methylpropanohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further improve the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction can produce amines .

Scientific Research Applications

Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites, inhibiting enzyme activity and affecting cellular pathways. This mechanism is crucial in its applications as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide is unique due to its specific structural features, such as the presence of both a chlorinated phenoxy group and a hydrazide functional group. These features confer distinct reactivity and biological activity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-6-8(4-5-9(7)12)16-11(2,3)10(15)14-13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRISDDAQUTNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229216
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78613-32-8
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-, hydrazide
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